molecular formula C22H24BrNO4 B11423593 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11423593
M. Wt: 446.3 g/mol
InChI Key: CDMMYVDYRNCIOY-UHFFFAOYSA-N
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Description

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a bromine atom, methoxy and pentyloxy groups, and a benzyl substituent on the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H24BrNO4

Molecular Weight

446.3 g/mol

IUPAC Name

5-bromo-1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C22H24BrNO4/c1-4-5-6-9-28-18-8-7-15(11-19(18)27-3)13-24-20-14(2)10-16(23)12-17(20)21(25)22(24)26/h7-8,10-12H,4-6,9,13H2,1-3H3

InChI Key

CDMMYVDYRNCIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC

Origin of Product

United States

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